Cas no 604795-48-4 (Benzoxazole, 2-[[(3-methoxyphenyl)methyl]thio]- (9CI))
604795-48-4 structure
Product Name:Benzoxazole, 2-[[(3-methoxyphenyl)methyl]thio]- (9CI)
CAS-nummer:604795-48-4
MF:C15H13NO2S
MW:271.334222555161
CID:1023249
PubChem ID:3858031
Update Time:2025-04-20
Benzoxazole, 2-[[(3-methoxyphenyl)methyl]thio]- (9CI) Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzoxazole, 2-[[(3-methoxyphenyl)methyl]thio]- (9CI)
- 2-[(3-Methoxybenzyl)sulfanyl]-1,3-benzoxazole
- 2-[(3-methoxyphenyl)methylsulfanyl]-1,3-benzoxazole
- AKOS003333917
- 2-(3-Methoxybenzylsulfanyl)benzoxazole
- STK478676
- 604795-48-4
- CHEMBL485448
- BENZOXAZOLE, 2-[[(3-METHOXYPHENYL)METHYL]THIO]-
- DB-274920
- 2-((3-methoxybenzyl)thio)benzo[d]oxazole
-
- Inchi: 1S/C15H13NO2S/c1-17-12-6-4-5-11(9-12)10-19-15-16-13-7-2-3-8-14(13)18-15/h2-9H,10H2,1H3
- InChI-sleutel: MLJQPYSUOJIVOX-UHFFFAOYSA-N
- LACHT: S(C1=NC2C=CC=CC=2O1)CC1C=CC=C(C=1)OC
Berekende eigenschappen
- Exacte massa: 271.06669983g/mol
- Monoisotopische massa: 271.06669983g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 19
- Aantal draaibare bindingen: 4
- Complexiteit: 289
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 4.1
- Topologisch pooloppervlak: 60.6Ų
Benzoxazole, 2-[[(3-methoxyphenyl)methyl]thio]- (9CI) Gerelateerde literatuur
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Luis Miguel Azofra,Douglas R. MacFarlane,Chenghua Sun Chem. Commun., 2016,52, 3548-3551
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Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
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Marta Liras,Isabel Quijada-Garrido,Marta Palacios-Cuesta,Sonia Muñoz-Durieux,Olga García Polym. Chem., 2014,5, 433-442
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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